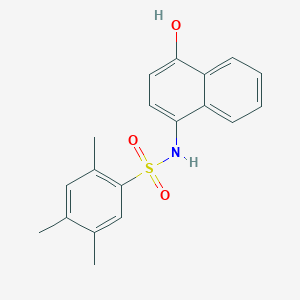![molecular formula C24H21NO6S B280977 Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B280977.png)
Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate, also known as EAPB, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. EAPB is a benzofuran derivative that exhibits a unique chemical structure and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to exert its effects by modulating the levels of neurotransmitters in the brain, particularly serotonin. Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has been shown to inhibit the reuptake of serotonin, leading to an increase in its levels in the brain. This increase in serotonin levels is believed to contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, increase serotonin levels in the brain, and exhibit anxiolytic and antidepressant-like effects. Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has also been shown to exhibit low toxicity levels, making it a potentially safe compound for use in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is its unique chemical structure, which makes it a potentially useful compound for the development of novel drugs. Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has also shown promising results in preclinical studies, suggesting its potential as a therapeutic agent. However, one of the limitations of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is its complex synthesis method, which requires expertise in organic chemistry. Additionally, more research is needed to fully understand the mechanism of action of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate and its potential side effects.
Future Directions
There are several future directions for the study of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate, including its potential applications in the treatment of anxiety and depression, its potential as a selective serotonin reuptake inhibitor (SSRI), and its potential as an antitumor agent. Additionally, more research is needed to fully understand the mechanism of action of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate and its potential side effects. Further preclinical and clinical studies are needed to determine the safety and efficacy of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate as a therapeutic agent.
Synthesis Methods
Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate can be synthesized using a multistep process that involves the reaction between 5-methoxy-2-phenylbenzofuran-3-carboxylic acid and p-toluenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with ethylamine to produce Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate. The synthesis of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has shown potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has been studied for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. In neuroscience, Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has been shown to exhibit anxiolytic and antidepressant-like effects in preclinical studies, suggesting its potential as a treatment for anxiety and depression. In pharmacology, Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) due to its ability to increase serotonin levels in the brain.
properties
Molecular Formula |
C24H21NO6S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H21NO6S/c1-3-30-24(26)22-20-15-17(25-32(27,28)19-12-10-18(29-2)11-13-19)9-14-21(20)31-23(22)16-7-5-4-6-8-16/h4-15,25H,3H2,1-2H3 |
InChI Key |
DWTIYXVTQFXHMQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)
![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280922.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide](/img/structure/B280932.png)
![N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide](/img/structure/B280935.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide](/img/structure/B280936.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)
![5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280939.png)